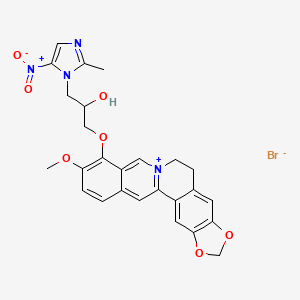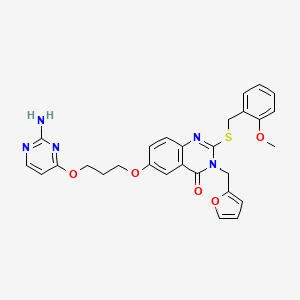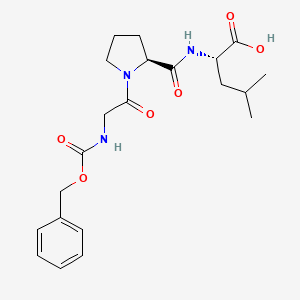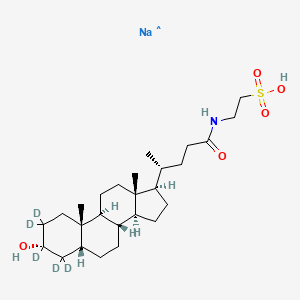
Rsv-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rsv-IN-2 is a noncompetitive inhibitor of the respiratory syncytial virus polymerase. This compound exhibits significant antiviral activity against respiratory syncytial virus strains, making it a promising candidate for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rsv-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Rsv-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Rsv-IN-2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral polymerases and to develop new antiviral agents.
Biology: Employed in research to understand the replication mechanisms of respiratory syncytial virus and to identify potential therapeutic targets.
Medicine: Investigated for its potential use in treating respiratory syncytial virus infections, particularly in vulnerable populations such as infants and the elderly.
Industry: Utilized in the development of antiviral drugs and in the screening of new compounds for antiviral activity .
Mecanismo De Acción
Rsv-IN-2 exerts its effects by inhibiting the respiratory syncytial virus polymerase, an enzyme essential for viral replication. This inhibition prevents the synthesis of viral RNA, thereby halting the replication of the virus. The molecular targets and pathways involved include the viral polymerase and associated proteins required for RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ziresovir: A potent inhibitor of the respiratory syncytial virus fusion protein, currently in clinical trials.
Remdesivir: An antiviral drug with activity against respiratory syncytial virus and other RNA viruses.
Palivizumab: A monoclonal antibody used for the prevention of respiratory syncytial virus infections.
Uniqueness
Rsv-IN-2 is unique in its noncompetitive inhibition of the respiratory syncytial virus polymerase, which distinguishes it from other compounds that target different viral proteins or mechanisms. This unique mode of action makes this compound a valuable addition to the arsenal of antiviral agents .
Propiedades
Fórmula molecular |
C27H31ClN6O4 |
|---|---|
Peso molecular |
539.0 g/mol |
Nombre IUPAC |
(2S)-11-chloro-24-(3-hydroxycyclobutyl)-21-methyl-15-oxa-7,18,21,25,27,28-hexazapentacyclo[24.2.1.02,7.09,14.022,27]nonacosa-1(28),9(14),10,12,22,24,26(29)-heptaene-8,17-dione |
InChI |
InChI=1S/C27H31ClN6O4/c1-32-9-7-29-25(36)15-38-23-6-5-17(28)12-19(23)27(37)33-8-3-2-4-22(33)21-13-24-30-20(16-10-18(35)11-16)14-26(32)34(24)31-21/h5-6,12-14,16,18,22,35H,2-4,7-11,15H2,1H3,(H,29,36)/t16?,18?,22-/m0/s1 |
Clave InChI |
HIRKVDNSABOJID-QRFVXNFXSA-N |
SMILES isomérico |
CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCC[C@H]3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O |
SMILES canónico |
CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCCC3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
aniline](/img/structure/B12428747.png)
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)


![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)





